![molecular formula C17H24N2O2 B5722744 N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)
N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide
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Overview
Description
N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound with potential applications in scientific research. It is a member of the carboximidamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide may prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, it has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide is its broad spectrum of biological activity, which makes it a useful tool for studying a variety of cellular processes. However, its potential toxicity and limited solubility in water may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide could focus on its potential use in the development of new antimicrobial agents, as well as its potential use in the treatment of cancer and other diseases. Further studies could also investigate its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, research could explore the use of N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide in combination with other compounds for synergistic effects.
Synthesis Methods
The synthesis of N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide involves the reaction of 3-methylbenzenecarboximidamide with 3-cyclohexylpropanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified by column chromatography to obtain a pure product.
Scientific Research Applications
N-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-6-5-9-15(12-13)17(18)19-21-16(20)11-10-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERYSSUNTKNTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CCC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CCC2CCCCC2)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide |
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